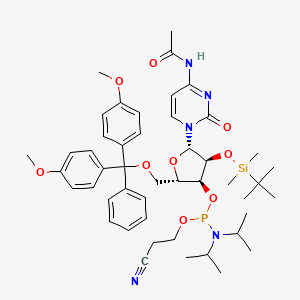
2-BUTENE-1,1,1-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene-1,1,1-D3 is a deuterated form of 2-butene, where three hydrogen atoms are replaced by deuterium atoms. This compound is a mixture of cis and trans isomers and is often used in scientific research due to its unique isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butene-1,1,1-D3 can be synthesized through the deuteration of 2-butene. This process involves the replacement of hydrogen atoms with deuterium atoms using deuterium gas (D2) under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the catalytic deuteration of 2-butene in a controlled environment. The process ensures high isotopic purity and yield, making it suitable for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene-1,1,1-D3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated products.
Reduction: It can be reduced to form butane derivatives.
Substitution: The deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and ozone (O3).
Reducing agents: Such as hydrogen gas (H2) in the presence of a catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products
The major products formed from these reactions include:
Oxidation: Butanone, butanoic acid.
Reduction: Butane.
Substitution: Halogenated butenes.
Wissenschaftliche Forschungsanwendungen
2-Butene-1,1,1-D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs to improve their metabolic stability and reduce side effects.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-Butene-1,1,1-D3 involves the interaction of its deuterium atoms with various molecular targets. The presence of deuterium can alter the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated compounds. This isotopic effect is often exploited in research to gain insights into reaction mechanisms and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butene: The non-deuterated form of 2-Butene-1,1,1-D3.
1-Butene-D8: Another deuterated butene with eight deuterium atoms.
2-Methylpropane-13C4: A deuterated and carbon-13 labeled compound.
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .
Eigenschaften
CAS-Nummer |
116008-90-3 |
|---|---|
Molekularformel |
C4H5D3 |
Molekulargewicht |
59.12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

